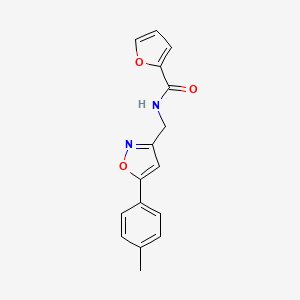

N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-4-6-12(7-5-11)15-9-13(18-21-15)10-17-16(19)14-3-2-8-20-14/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFRFOSWDQBWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods often employ eco-friendly reagents and conditions, making the process more sustainable and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits biological activity, making it useful in the study of biochemical pathways and drug development.

Medicine: Due to its potential therapeutic properties, it is investigated for use in pharmaceuticals.

Industry: The compound is used in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.

Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives.

Uniqueness

N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to the combination of the isoxazole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application.

Actividad Biológica

N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines both isoxazole and furan rings, making it a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features the following structural components:

- Isoxazole Ring : Known for its biological activity, particularly in modulating enzyme functions.

- Furan Ring : Often utilized in pharmaceutical synthesis due to its reactivity.

- p-Tolyl Group : Enhances lipophilicity, potentially improving bioavailability.

The molecular formula of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide is with a molecular weight of approximately 242.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The isoxazole moiety can inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely through disruption of cellular processes.

- Antitumor Potential : The compound has shown promise in preliminary cancer studies, where it may induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.0 |

| Escherichia coli | 32.0 |

| Candida albicans | 64.0 |

These results indicate moderate antimicrobial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have shown that N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

| HeLa (Cervical Cancer) | 12.5 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Anti-inflammatory Studies : In a recent study, the compound was tested in a murine model of inflammation where it significantly reduced paw edema in comparison to the control group, suggesting a robust anti-inflammatory effect.

- Synergistic Effects : Research has indicated that when combined with existing antibiotics, N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a half-life conducive for therapeutic use.

Q & A

(Basic) What synthetic methodologies are recommended for preparing N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of isoxazole-furan carboxamides typically involves:

- Step 1: Formation of the isoxazole core via cyclocondensation of nitrile oxides with alkynes or enol ethers .

- Step 2: Functionalization of the isoxazole with a methyl group, followed by coupling with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDCI) .

Optimization Strategies:

- Yield Improvement: Use acetylated sugar derivatives (e.g., glucopyranosyl groups) to stabilize intermediates, as demonstrated in analogous syntheses (yields: 24–52%) .

- Solvent Selection: Acetonitrile under reflux (1–3 min) for rapid cyclization, as seen in thiadiazole-carboxamide syntheses .

Table 1: Representative Yields from Analogous Syntheses

| Substituent on Isoxazole | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Naphthyl | 52 | Acetonitrile reflux | |

| Benzofuran | 50 | Acetylated intermediates | |

| Indolyl | 24 | Prolonged reaction time |

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Essential for confirming regiochemistry of the isoxazole ring and methyl-furan linkage. DMSO-d6 is preferred for resolving NH protons in carboxamides .

- TLC: Monitor reaction progress using silica gel F254 plates with ethyl acetate/hexane (3:7) .

- Melting Point: Validate purity; deviations >2°C suggest impurities .

(Basic) What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- Anticancer Screening: Use MTT assays with HCT-116 (colorectal) or similar cell lines. IC50 values <10 µM indicate high activity, as seen in furyl-carboxamide derivatives .

- Dose-Response Curves: Test concentrations from 1–100 µM to establish potency and cytotoxicity thresholds .

(Advanced) How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

- Key Modifications:

Table 2: SAR Insights from Analogous Compounds

| Compound Class | Active Substituents | Activity Enhancement | Reference |

|---|---|---|---|

| Thiazole-furan carboxamides | 5-R-benzyl groups | 2-fold increase in IC50 | |

| Glucopyranosyl-isoxazoles | Acetylated sugars | Improved solubility |

(Advanced) How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability: Standardize cell lines (e.g., ATCC sources) and incubation times (48–72 hrs) to minimize discrepancies .

- Structural Confirmation: Re-validate compound identity via X-ray crystallography (e.g., triclinic crystal systems for furan-thiazolidinones) .

(Advanced) What computational approaches predict binding mechanisms and pharmacokinetics?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like GSK-3β. Prioritize compounds with hydrogen bonds to catalytic residues (∆G < -8 kcal/mol) .

- QSAR Models: Correlate logP values (1.5–3.5) with bioavailability using Molinspiration or SwissADME .

(Advanced) How to design derivatives with improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.